Melarsomine dihydrochloride

Descripción general

Descripción

Melarsomine dihydrochloride is an arsenic-based anthelmintic compound primarily used in veterinary medicine. It is marketed under trade names such as Immiticide and Diroban. This compound is specifically approved by the FDA for the treatment of adult heartworm (Dirofilaria immitis) infections in dogs . It is not approved for use in cats or dogs with late-stage infections .

Métodos De Preparación

The synthesis of melarsomine dihydrochloride involves several steps:

Conversion of Trichlorotriazine to Diaminochlorotriazine: Trichlorotriazine is converted to diaminochlorotriazine in an ammoniacal medium.

Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is then converted to melarsen acid hydrochloride in the presence of arsanilic acid.

Reduction to Melarsen Oxide Dihydrate: The melarsen acid hydrochloride is reduced to melarsen oxide dihydrate.

Final Conversion to this compound: Melarsen oxide dihydrate is converted to this compound in the presence of cysteamine hydrochloride

Análisis De Reacciones Químicas

Melarsomine dihydrochloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Veterinary Medicine: Treatment of Heartworm Disease

Overview

Melarsomine dihydrochloride is the active ingredient in IMMITICIDE, which is FDA-approved for treating adult heartworm infections caused by Dirofilaria immitis in dogs. The drug is administered via intramuscular injection and has demonstrated efficacy in eliminating adult heartworms.

Efficacy Studies

A study involving ten heartworm-infected dogs treated with melarsomine showed a dramatic reduction in microfilaremia and antigen levels post-treatment. The initial therapeutic dose (2.2 mg/kg) resulted in 90% of treated dogs becoming antigen-negative within four months, indicating effective clearance of adult heartworms .

Table 1: Efficacy of Melarsomine in Treating Heartworm Disease

Anticancer Research

Overview

Recent studies have explored the potential of melarsomine as an anticancer agent, particularly against canine osteosarcoma cells. Research indicates that melarsomine can inhibit cell viability and induce apoptosis in these cancer cell lines.

In Vitro Studies

A study assessed the effects of melarsomine on canine osteosarcoma cell lines (Abrams and D17). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at 111.2 µM for Abrams cells and 133 µM for D17 cells . This suggests that melarsomine may serve as a viable candidate for further investigation as an anticancer treatment.

Table 2: Anticancer Effects of Melarsomine on Canine Osteosarcoma Cells

| Cell Line | IC50 (µM) | Treatment Duration (hrs) | Effect Observed |

|---|---|---|---|

| Abrams | 111.2 | 48 | Significant cell death |

| D17 | 133 | 48 | Significant cell death |

Safety and Complications

While melarsomine is generally effective, it is not without risks. Complications such as disseminated intravascular coagulation (DIC) have been reported following treatment. A case study highlighted a dog that developed severe coagulopathy after receiving multiple doses of melarsomine, underscoring the need for careful monitoring during treatment .

Table 3: Reported Complications Associated with Melarsomine Treatment

Mecanismo De Acción

Melarsomine dihydrochloride contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways are not fully understood, but it is known to disrupt cellular processes in the parasites, leading to their death .

Comparación Con Compuestos Similares

Melarsomine dihydrochloride is unique due to its specific use in treating heartworm infections in dogs. Similar compounds include:

Moxidectin: Used as an alternative in cases where melarsomine is unavailable or contraindicated.

Doxycycline: Often used in combination with other treatments for heartworm infections.

This compound stands out due to its specific approval for heartworm treatment and its arsenic-based mechanism of action.

Actividad Biológica

Melarsomine dihydrochloride, an organic arsenic compound, is primarily recognized for its efficacy in treating canine heartworm disease caused by Dirofilaria immitis. This compound is marketed under the trade name Immiticide and is the only FDA-approved adulticidal treatment for this condition. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

- Chemical Formula : CHAsNS·2 HCl

- Molecular Weight : Approximately 428.41 g/mol

- Mechanism of Action : Melarsomine exerts its antiparasitic effects by inhibiting critical enzymes in the metabolic pathways of filarial parasites, leading to their death. The exact mechanism remains partially understood but is believed to involve disruption of energy metabolism within the parasites .

Pharmacodynamics

Melarsomine's primary action is against adult heartworms. It is administered via deep intramuscular injection, typically in two doses spaced 24 hours apart for optimal efficacy. For advanced cases (Class 3 heartworm disease), a different regimen may be employed, involving an initial single dose followed by two doses after 30 days .

Case Study Overview

A significant clinical study evaluated the efficacy of this compound in dogs with naturally acquired Dirofilaria immitis infections. In this study:

- Participants : Ten heartworm-infected dogs were treated with melarsomine at a dosage of 2.2 mg/kg twice, 3 hours apart.

- Control Group : Five uninfected dogs were monitored as controls.

- Results :

Biological Activity Summary Table

| Parameter | This compound |

|---|---|

| Drug Class | Organic arsenic compound |

| Indication | Adult heartworm infection in dogs |

| Administration Route | Intramuscular injection |

| Dosage | 2.5 mg/kg (two doses 24 hours apart) |

| Efficacy Rate | ~90% clearance of adult worms |

| Common Side Effects | Thromboembolism, lethargy |

Safety and Side Effects

While melarsomine is effective, it is not without risks. Common side effects include:

- Thromboembolism : Occurs in approximately 10-20% of cases, particularly in Class 3 heartworm patients.

- Lethargy and vomiting : These symptoms may arise post-treatment but are generally manageable .

Research Findings

Recent studies have expanded on the understanding of melarsomine's biological activity:

- In Vitro Studies : Isolated pulmonary artery rings from infected dogs treated with melarsomine showed decreased relaxation responses to methacholine compared to untreated controls, indicating vascular impacts due to treatment .

- Comparative Studies : Melarsomine has been compared with other trypanocidal agents like Diminazene aceturate and Isometamidium chloride, demonstrating superior efficacy in certain contexts but varying effectiveness based on the specific parasite strain and resistance mechanisms .

Propiedades

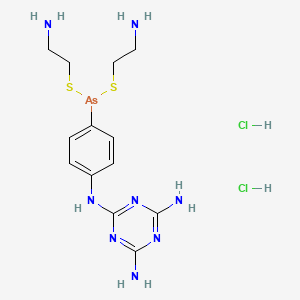

IUPAC Name |

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZUMAJTJUZEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23AsCl2N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237545 | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89141-50-4 | |

| Record name | Melaminylthioarsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.